5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine
Description
5-[4-(3,5-Diaminophenyl)phenyl]benzene-1,3-diamine is a triaminotriphenyl compound characterized by a central benzene ring substituted with amino groups at the 1 and 3 positions. Attached to the 4-position of this central ring is another phenyl group bearing amino groups at its 3 and 5 positions.
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C18H18N4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H,19-22H2 |
InChI Key |
NDJJOWVHSZZAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)N)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method involves the coupling of 3,5-diaminophenyl derivatives with benzene-1,3-diamine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or azo derivatives.
Reduction: The compound can be reduced to form more reactive intermediates.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
| Property | Target Compound | 5-(Trifluoromethyl)-1,3-phenylenediamine | Resveratrol |
|---|---|---|---|
| Solubility | High in polar solvents (DMSO, DMAc) | Moderate (enhanced lipophilicity from -CF₃) | Low in water, soluble in ethanol |
| Reactivity | Nucleophilic amino groups enable crosslinking | -CF₃ stabilizes intermediates in fluorination reactions | Antioxidant via radical scavenging |
| Thermal Stability | High (aromatic conjugation) | Moderate (decomposition ~200°C) | Low (degrades at >150°C) |
Biological Activity
5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine, also known as a complex aromatic diamine compound, is gaining attention in the fields of synthetic and biological chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 290.4 g/mol. The compound features three interconnected benzene rings and amino groups at specific positions, contributing to its reactivity and potential applications in various fields.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 290.4 g/mol |
| Functional Groups | Amino groups at positions 1 and 3 |
| Aromatic Rings | Three interconnected benzene rings |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Case Study: Cytotoxicity Against Breast Cancer Cells
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound demonstrated a dose-dependent inhibition of cell growth with an IC value of approximately 25 µM.
-
Case Study: Effects on Colon Cancer
- Objective : Investigate the effects on HT-29 colon cancer cells.
- Method : Flow cytometry was used to analyze apoptosis rates post-treatment.
- Results : A significant increase in apoptosis was observed at concentrations above 30 µM, indicating potential therapeutic efficacy.
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, particularly at the G2/M checkpoint.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in treated cells.
Other Biological Activities
Beyond anticancer properties, preliminary research suggests that this compound may exhibit:
- Antimicrobial Activity : In vitro studies indicate effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted in preliminary assays.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminobiphenyl | Two benzene rings connected by an amino group | Moderate cytotoxicity |
| 4,4'-Diaminodiphenylmethane | Two benzene rings connected by a methylene bridge | Limited anticancer activity |
| 3,5-Diaminobenzoic acid | Benzene ring with two amino groups | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
